molecular formula C8H7ClN2O B3038937 [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine CAS No. 936074-79-2

[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine

Cat. No.: B3038937
CAS No.: 936074-79-2
M. Wt: 182.61 g/mol
InChI Key: GGBMLKKASVIWMW-UHFFFAOYSA-N
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Description

[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine is a chemical compound with the CAS Number: 936074-79-2 . It has a molecular weight of 182.61 and its IUPAC name is (6-chloro-1,3-benzoxazol-2-yl)methanamine . The compound is stored at a temperature between 28 C .


Synthesis Analysis

The synthesis of benzoxazole derivatives, which includes This compound, often involves the use of 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts .


Molecular Structure Analysis

The InChI code for This compound is 1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2 . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Benzoxazole derivatives have been synthesized via different pathways . The reaction of ortho-substituted anilines with functionalized orthoesters yields benzoxazole . Other methods include the use of samarium triflate as a reusable acid catalyst under mild reaction conditions in aqueous medium .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 182.61 . It is stored at a temperature between 28 C .

Scientific Research Applications

Structural Analysis and Coordination Compounds

[(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine demonstrates potential in the creation of novel coordination compounds. A study highlighted the synthesis of a compound consisting of nitrogen atoms between 1,3-benzoxazol-2-yl and 5-chloro-1,3-benzoxazol-2-yl groups. This molecule exhibited multiple conformers and tautomers, and its structural stability was analyzed using ab initio calculations. The research detailed the synthesis and structural examination of coordination compounds involving cobalt and nickel, providing insights into the molecule's adaptability in forming various crystalline structures in different media (Téllez et al., 2013).

Influence as a Removable Directing Group in Alkylation

The benzoxazol-2-yl- substituent has been identified as a removable directing group in the Ir-catalyzed alkylation of C(sp(3))-H bonds adjacent to nitrogen in secondary amines. This finding suggests its utility in synthetic chemistry for regioselective functionalization of amines, allowing for specific site activation and subsequent introduction of various functional groups (Lahm & Opatz, 2014).

Synthesis and Antimicrobial Activities

Compounds derived from this compound, particularly triazole derivatives, have been synthesized and evaluated for their antimicrobial activities. These derivatives show promise in the development of new therapeutic agents with potent antimicrobial properties (Bektaş et al., 2007).

Agricultural Applications in Herbicide Development

This compound serves as a foundational structure in the design and synthesis of a herbicide-targeted library of N-[1-(1,3-benzoxazol-2-yl)alkyl]-6-alkyl-1,3,5-triazine-2,4-diamines. The creation of this targeted library showcases the compound's potential in contributing to the development of new agricultural chemicals, particularly herbicides (Dietrich, Giencke, & Klein, 2005).

Anticancer Agent Synthesis

The compound is also involved in the synthesis of benzoxazole and benzoxazolone derivatives, which have been evaluated for their cytotoxic effects on various human cancer cell lines. This points to its utility in the field of medicinal chemistry, particularly in the development of new anticancer agents (Murty et al., 2011).

Mechanism of Action

While the specific mechanism of action for [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine is not mentioned, benzoxazole derivatives are known to exhibit a wide spectrum of pharmacological activities such as antibacterial, antifungal, anticancer, anti-inflammatory effects, and more .

Future Directions

Benzoxazole derivatives, including [(6-Chloro-1,3-benzoxazol-2-yl)methyl]amine, have gained a lot of importance in the past few years because of their use in intermediates for the preparation of new biological materials . They have been extensively used as a starting material for different mechanistic approaches in drug discovery . Therefore, the future directions in the research of this compound could involve exploring its potential uses in medicinal, pharmaceutical, and industrial areas .

Properties

IUPAC Name

(6-chloro-1,3-benzoxazol-2-yl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClN2O/c9-5-1-2-6-7(3-5)12-8(4-10)11-6/h1-3H,4,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGBMLKKASVIWMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1Cl)OC(=N2)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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